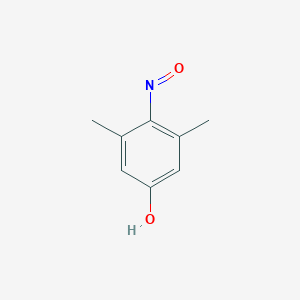

3,5-Dimethyl-4-nitrosophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUJMNCTXGSXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284616 | |

| Record name | 3,5-Dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19628-76-3 | |

| Record name | 3,5-Dimethyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19628-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-nitrosophenol (CAS No. 19628-76-3), targeting researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, spectroscopic data, and toxicological information. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on the closely related compound, 3,5-Dimethyl-4-nitrophenol, for comparative purposes, and discusses general principles applicable to nitrosophenols.

Chemical and Physical Properties

This compound is an aromatic organic compound. It is important to distinguish it from the more commonly documented 3,5-Dimethyl-4-nitrophenol. The "nitroso" group (-N=O) in the target compound imparts distinct chemical reactivity compared to the "nitro" group (-NO2).

Data Presentation

The following table summarizes the available quantitative data for this compound and its nitro analogue.

| Property | This compound | 3,5-Dimethyl-4-nitrophenol |

| CAS Number | 19628-76-3[1] | 5344-97-8[2][3][4][5] |

| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₃[2][3][4][5] |

| Molecular Weight | 151.16 g/mol [1] | 167.16 g/mol [2][3][5] |

| Appearance | Light yellow to light brown crystal or crystalline powder | Solid[2] |

| Melting Point | Not available | 107-108 °C[4] |

| Boiling Point | Not available | 311.8 °C at 760 mmHg[4] |

| pKa | Data not available | 8.245 (at 25°C)[4] |

| LogP | 1.7 (Computed)[1] | 2.1 (Computed)[3] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the general nitrosation of phenols.

Materials:

-

3,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Crushed ice

-

Distilled water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for vacuum filtration

Procedure:

-

Dissolution of Phenol: Dissolve 3,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water, in a beaker placed in an ice bath.

-

Preparation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite in cold water.

-

Reaction Setup: Cool the solution of 3,5-dimethylphenol to 0-5 °C using the ice bath and with continuous stirring.

-

Nitrosation: Slowly add the sodium nitrite solution dropwise to the acidic phenol solution. The acid required for the generation of nitrous acid should be present in the phenol solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of nitrous acid and minimize side reactions.

-

Reaction Time: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The formation of a colored precipitate may be observed.

-

Isolation of Product: Isolate the crude this compound by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified this compound.

-

Drying: Dry the purified crystals in a desiccator.

Synthesis of 3,5-Dimethyl-4-nitrophenol

For comparative purposes, a documented synthesis of 3,5-Dimethyl-4-nitrophenol involves the nitration of 3,5-dimethylphenol. In one method, 3,5-dimethylphenol is dissolved in methanesulfonic acid and cooled to 0°C. Sodium nitrate is then added portion-wise, and the reaction mixture is stirred for 18 hours before being poured into ice water. The product is then extracted with ethyl acetate and purified by column chromatography.[6]

Spectroscopic and Spectrometric Analysis

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

-

Mass Spectrometry (MS): GC-MS data for this compound is available, which can be used to determine its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum for this compound is also reported to be available.[1] This would show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretches of the aromatic ring, and the N=O stretch of the nitroso group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. For the related compound, 3,5-Dimethyl-4-nitrophenol, ¹³C NMR spectral data is available.[3]

Biological Activity and Toxicology

The biological and toxicological profile of this compound is not extensively documented. However, information from its GHS classification and data on related compounds can provide insights.

Toxicological Summary

-

Acute Toxicity: this compound is classified as toxic if swallowed (Acute Toxicity, Oral: Category 3).[1]

-

Eye Irritation: It is also classified as causing serious eye irritation (Eye Irritation: Category 2).[1]

For the related compound, 3-methyl-4-nitrophenol, the oral LD50 in male rats is 2300 mg/kg, and in female rats is 1200 mg/kg.[7] It has also been shown to induce apoptosis in nasal epithelial cells.[2]

Mechanism of Action and Biological Relevance

Nitro and nitroso aromatic compounds are known for a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects.[8] The biological activity of these compounds is often attributed to the bioreduction of the nitro or nitroso group to form reactive intermediates, such as nitroso and superoxide species.[8] These reactive species can covalently bind to cellular macromolecules like DNA, leading to cellular damage and cell death.[8]

While direct enzymatic studies on this compound are limited, research on structurally similar compounds like 3-methyl-4-nitrophenol has shown their interaction with enzymes such as monooxygenases and reductases in microbial degradation pathways.[2]

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via nitrosation of 3,5-Dimethylphenol.

General Mechanism of Bioactivation for Nitroaromatic Compounds

Caption: Bioactivation pathway of nitroaromatic compounds leading to cellular damage.

References

- 1. This compound | C8H9NO2 | CID 236019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

- 3. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-4-nitrophenol|lookchem [lookchem.com]

- 5. escientificsolutions.com [escientificsolutions.com]

- 6. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

This technical guide provides a comprehensive overview of the core properties, synthesis, and relevant biological context of 3,5-Dimethyl-4-nitrosophenol (also known as 4-nitroso-3,5-xylenol). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It is important to note that while this compound is available for research, detailed experimental data such as melting point and solubility are not widely reported in readily accessible literature, and it is often confused with its nitro-analogue, 3,5-dimethyl-4-nitrophenol.

Core Properties and Identifiers

This compound is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups and a nitroso group.[1] It is classified as an N-nitroso compound and serves as a useful research chemical and analytical standard.[1][2]

Table 1: Core Properties and Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nitroso-3,5-xylenol, 2,6-dimethyl-[3][4]-benzoquinone oxime | [1][2] |

| CAS Number | 19628-76-3 | [1][3] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=CC(=C1N=O)C)O | [2] |

| InChI Key | ZVUJMNCTXGSXSQ-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

The compound typically appears as a light yellow to light brown crystalline powder. Specific quantitative physical properties like melting point and solubility are not consistently reported in the reviewed literature.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to light brown crystal or crystalline powder | |

| Melting Point | Data not readily available in searched literature. | |

| Boiling Point | Data not readily available in searched literature. | |

| Solubility | Data not readily available in searched literature. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Available Spectroscopic Data

| Data Type | Details | Source(s) |

| Mass Spectrometry | GC-MS data is available. | [1] |

| Infrared Spectroscopy | Vapor Phase IR Spectra are available. | [1] |

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound is achieved via electrophilic C-nitrosation of the precursor, 3,5-dimethylphenol (3,5-xylenol). The general procedure involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium, which then acts as the nitrosating agent.

It should be noted that kinetic studies on the nitrosation of various phenolic compounds have shown that the reactivity of 3,5-dimethylphenol is relatively low. This is attributed to the steric hindrance caused by the two methyl groups flanking the para-position, which is the preferred site for electrophilic attack by the nitrosating agent.

Protocol:

-

Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent (e.g., dilute aqueous acid or an alcohol/water mixture) in a reaction vessel equipped with a magnetic stirrer and cooling capabilities (ice bath).

-

Cooling: Cool the solution to a low temperature, typically between -5 °C and 0 °C, to control the reaction rate and minimize the formation of byproducts. The instability of nitrous acid necessitates these low temperatures.

-

Nitrosating Agent Preparation: In a separate vessel, prepare an aqueous solution of sodium nitrite (NaNO₂), using a slight molar excess relative to the 3,5-dimethylphenol.

-

Reaction: Slowly add the chilled sodium nitrite solution dropwise to the cooled, stirring solution of 3,5-dimethylphenol and acid (e.g., sulfuric or hydrochloric acid). The acid reacts with sodium nitrite to generate the electrophilic nitrosonium ion (NO⁺) in situ.

-

Monitoring: Maintain the low temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the product is typically isolated by filtration if it precipitates from the solution. Alternatively, the reaction mixture can be neutralized and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Biological and Chemical Significance

While specific signaling pathways involving this compound are not well-documented, its chemical structure is relevant in the context of drug metabolism. A structurally similar compound, 4-hydroxy Xylazine, is the major metabolite of the veterinary sedative Xylazine.[3][5] The formation of 4-hydroxy Xylazine occurs in the liver via aromatic hydroxylation, a common Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3] This metabolic pathway is crucial for the detoxification and excretion of Xylazine.[3][4] this compound itself is utilized as a reference standard for analytical and quality control purposes, particularly for detecting and quantifying trace nitroso impurities in pharmaceutical products to meet regulatory safety limits.[2]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are required when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is a nitrosoaromatic compound with emerging interest in various scientific fields, including atmospheric chemistry, synthetic chemistry, and bioremediation. Its structural similarity to other biologically active phenols and their derivatives suggests potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific data on this compound, information from closely related analogues is included to provide a broader context for its potential activities and applications.

Chemical and Physical Properties

This compound is a light yellow to light brown crystalline solid.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19628-76-3 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Light yellow to light brown crystal or crystalline powder | [1] |

| Storage Temperature | 2-8°C | [1] |

| IUPAC Name | This compound | [2] |

Synthesis

Experimental Protocol: Synthesis of 4-Nitrosophenol (Analogous Compound)

Materials:

-

p-Nitrosodimethylaniline hydrochloride

-

2.5% Sodium hydroxide solution

-

Ether

-

Boiling water

Procedure:

-

Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to 250 g of boiling 2.5% sodium hydroxide solution in a flask equipped with a reflux condenser.[3]

-

Allow the free base to separate as an oil and dissolve before each subsequent addition.[3]

-

Continue boiling after complete addition until the solution turns reddish-yellow.[3]

-

After cooling, acidify the liquid and extract it with ether.[3]

-

Remove the ether on a water bath to obtain the residual 4-nitrosophenol.[3]

-

For purification, redissolve the product in a small amount of boiling water, filter, and cool.[3]

-

Extract the purified 4-nitrosophenol again with ether and recover by evaporating the ether.[3]

This protocol for 4-nitrosophenol provides a foundational methodology that could be modified for the synthesis of this compound, likely starting from 3,5-dimethylaniline.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, the NIST WebBook provides spectral data for the related compound 3-methyl-4-nitrophenol, which can offer insights into the expected spectral features.[4]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, its structural characteristics suggest several areas of potential interest for drug development.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of a compound can be evaluated using various in vitro assays. A study on 3,5-dimethylaminophenol, a related compound, showed it caused a dose-dependent increase in intracellular reactive oxygen species (ROS).[5][6] This suggests that the introduction of a nitroso group in this compound could modulate this activity, potentially conferring antioxidant or pro-oxidant properties depending on the biological context.

Antimicrobial Activity

Derivatives of related nitrophenols have been investigated for their antimicrobial effects. For instance, pyrazole derivatives incorporating a nitrophenyl moiety have demonstrated moderate to significant antibacterial activity against E. coli and S. aureus.[7] This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Signaling Pathways

There is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of structurally similar compounds, some logical inferences can be made. For example, many phenolic compounds are known to modulate signaling pathways related to oxidative stress and inflammation.

Potential Involvement in Oxidative Stress Pathways

The potential of this compound to influence cellular redox status suggests a possible interaction with signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

Caption: Potential interaction of a compound with the Nrf2-Keap1 oxidative stress response pathway.

Experimental Workflows

The investigation of a novel compound like this compound in a drug discovery context typically follows a structured workflow.

Caption: A generalized workflow for the initial stages of drug discovery.

Logical Relationships in Bioactivity Screening

When screening a compound for biological activity, a logical progression of experiments is often employed, starting with broad assessments and moving towards more specific mechanistic studies.

Caption: Logical flow for screening the biological activity of a novel compound.

Conclusion

This compound represents a chemical entity with underexplored potential in the fields of medicinal chemistry and drug development. While direct experimental data on its biological effects are scarce, its structural similarity to other bioactive phenols warrants further investigation. This guide provides a foundational understanding of the compound based on available information and highlights areas for future research. The provided experimental frameworks and logical diagrams offer a roadmap for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

References

- 1. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]

- 2. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. A new colorimetric method for determining antioxidant levels using 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

Preliminary Investigation of 3,5-Dimethyl-4-nitrosophenol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a preliminary technical guide on 3,5-Dimethyl-4-nitrosophenol. It is important to note that publicly available information on this specific compound is limited, and much of the existing literature pertains to its nitro analogue, 3,5-dimethyl-4-nitrophenol, leading to frequent confusion. This guide aims to consolidate the confirmed information for this compound and highlight areas where data is currently unavailable.

Chemical and Physical Properties

Quantitative experimental data for this compound is not well-documented in readily accessible literature. The following table summarizes its basic identifiers and computed properties. For comparison, the experimentally determined properties of the related compound, 3,5-dimethyl-4-nitrophenol, are also provided to emphasize the distinction between the two.

| Property | This compound | 3,5-Dimethyl-4-nitrophenol |

| CAS Number | 19628-76-3[1] | 5344-97-8[2][3][4] |

| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₃[4] |

| Molecular Weight | 151.16 g/mol [1] | 167.16 g/mol [2][4] |

| IUPAC Name | This compound[1] | 3,5-dimethyl-4-nitrophenol[4] |

| Appearance | - | Light yellow to yellow solid[2] |

| Melting Point | Not available | 107-108 °C[5] |

| Boiling Point | Not available | 311.8 °C at 760 mmHg[5][6] |

| pKa | Not available | 8.25[6] |

| Solubility | Not available | Soluble in Dichloromethane, Methanol[2] |

Note: The computed properties for this compound are available on databases such as PubChem but are not included here as per the requirement for experimental data.

Synthesis and Experimental Protocols

General Synthesis of Nitrosophenols

One potential route for the synthesis of o-nitrosophenols is the Baudisch reaction . This reaction involves the treatment of a phenol with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. The metal ion is believed to coordinate to the hydroxylamine and the phenoxide, directing the nitrosation to the ortho position.

A generalized workflow for a potential synthesis based on the nitrosation of the precursor 3,5-dimethylphenol is outlined below. This is a hypothetical pathway and has not been experimentally verified for this specific compound.

Synthesis of the Analogous 3,5-Dimethyl-4-nitrophenol

For illustrative purposes, a documented synthesis for 3,5-dimethyl-4-nitrophenol is provided below. It is crucial to understand that this protocol yields the nitro compound, not the target nitroso compound.

Reactants:

-

3,5-dimethylphenol

-

Methanesulfonic acid (MESO₃H)

-

Sodium nitrate (NaNO₃)

-

Ice water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated saline

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-heptane

Procedure:

-

Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid and cool the solution to 0 °C.[3]

-

Add one equivalent (34.8 g) of sodium nitrate in batches at 0 °C.[3]

-

After 18 hours of reaction, pour the reaction mixture into 4 L of ice water with vigorous stirring.[3]

-

Decant the upper aqueous phase.[3]

-

Dissolve the residue in 400 mL of ethyl acetate.[3]

-

Wash the ethyl acetate extract with saturated aqueous sodium bicarbonate (2 x 200 mL), followed by saturated saline, and then dry with anhydrous sodium sulfate.[3]

-

Purify the product using a silica gel column with a solvent mixture of ethyl acetate and n-heptane (4:1).[3]

This procedure reportedly yields 7.86 g (11%) of 3,5-dimethyl-4-nitrophenol.[3]

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathway interactions of this compound.

General information on related compounds suggests potential areas of interest:

-

Aromatic Nitroso Compounds: These compounds are known to be reactive and can participate in various biological processes. The toxicology of N-nitroso compounds has been studied, and they are known to include potent carcinogens, often requiring metabolic activation.[7]

-

Nitrophenols: The biological activity of nitrophenols is better documented. For instance, the microbial degradation of 3-methyl-4-nitrophenol by Burkholderia sp. involves monooxygenase and reductase enzymes.[2] In eukaryotes, some nitrophenols have been shown to induce apoptosis.[2]

The mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group to form reactive radical species that can be toxic to cells.[8] It is plausible that this compound could undergo similar bioreductions.

Toxicology

The known toxicological data for this compound is limited to its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

Detailed toxicological studies, such as the determination of LD50 values, are not available in the public domain for this compound. The toxicology of N-nitroso compounds, as a class, has been reviewed, with acute toxicities varying widely depending on the specific structure.[7]

Spectroscopic Data

While databases indicate the existence of GC-MS and IR spectra for this compound, the actual spectral data with peak assignments are not provided.[1] For reference, spectral data for the related 3,5-dimethyl-4-nitrophenol is available and includes ¹³C NMR, FTIR, and Raman spectra.[4]

Conclusion

The available scientific literature on this compound is sparse, with a significant amount of information being incorrectly attributed to it from its nitro analogue, 3,5-dimethyl-4-nitrophenol. This preliminary guide has summarized the confirmed chemical identifiers and hazard information. However, a comprehensive understanding of its physical properties, synthesis, biological activity, and toxicology requires further dedicated experimental investigation. Researchers interested in this compound are advised to perform their own characterization and toxicological assessments before use.

References

- 1. This compound | C8H9NO2 | CID 236019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

- 3. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]

- 4. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3,5-Dimethyl-4-nitrophenol|lookchem [lookchem.com]

- 7. tonylutz.net [tonylutz.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1] It belongs to the family of nitrosophenols, which are characterized by the presence of a hydroxyl (-OH) group and a nitroso (-NO) group attached to a benzene ring. This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and biological activities. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data is compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 19628-76-3 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC(=CC(=C1N=O)C)O | [1] |

| InChI | InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3 | [1] |

| InChIKey | ZVUJMNCTXGSXSQ-UHFFFAOYSA-N | [1] |

Synthesis

General Experimental Protocol for Nitrosation of a Phenolic Compound (Hypothetical for 3,5-Dimethylphenol)

This protocol is a generalized procedure based on the synthesis of 4-nitrosophenol and would require optimization for the specific synthesis of this compound.

Materials:

-

3,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Ether or other suitable organic solvent

-

Distilled water

-

Ice

Procedure:

-

Preparation of the Nitrosating Agent: A solution of sodium nitrite in water is prepared.

-

Reaction Setup: 3,5-Dimethylphenol is dissolved in a suitable solvent, and the solution is cooled in an ice bath.

-

Nitrosation: The acidic solution is slowly added to the cooled solution of 3,5-dimethylphenol with constant stirring. The temperature is maintained near 0°C. The reaction mixture is stirred for a specified period to allow for the formation of the nitroso compound.

-

Work-up: The reaction mixture is then neutralized with a base, such as sodium hydroxide. The product, this compound, can then be extracted using an organic solvent like ether.

-

Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Below is a workflow diagram illustrating the general steps for the synthesis of a nitrosophenol.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on the known structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the two equivalent aromatic protons, and a singlet for the phenolic hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitroso group and the electron-donating hydroxyl and methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹).

-

C-H stretching of the methyl groups and the aromatic ring (around 2850-3100 cm⁻¹).

-

N=O stretching of the nitroso group (typically around 1500-1600 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-O stretching of the phenol (around 1200-1260 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitroso group (NO), the methyl groups (CH₃), and other characteristic fragments.

Biological Activity and Toxicology

The biological activity and toxicological profile of this compound are not well-documented in the available literature. Much of the existing research focuses on the related "nitro" compounds. However, some general toxicological information is available from safety data sheets.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Potential Mechanisms of Action (Inferred from Related Compounds)

While direct studies on the mechanism of action of this compound are lacking, the biological activities of other phenolic and nitroso compounds may offer some insights.

-

Enzyme Inhibition: Phenolic compounds are known to interact with and inhibit various enzymes. The specific enzymatic targets of this compound have not been identified.

-

Oxidative Stress: Some aromatic nitro and nitroso compounds are capable of inducing oxidative stress within cells by generating reactive oxygen species (ROS). This can lead to cellular damage and apoptosis.

-

Signaling Pathway Modulation: The cellular effects of xenobiotics are often mediated through the modulation of intracellular signaling pathways. Further research is needed to determine if this compound affects key signaling cascades involved in cell proliferation, inflammation, or apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a toxic xenobiotic, leading to cellular stress and apoptosis.

Quantitative Data

A significant gap exists in the literature regarding quantitative biological data for this compound. Data such as IC₅₀ (half-maximal inhibitory concentration) or LD₅₀ (median lethal dose) from specific biological assays are not available in the reviewed sources. The following table highlights the lack of available quantitative data.

| Assay Type | Organism/Cell Line | Endpoint | Value | Reference |

| Cytotoxicity | Not Available | IC₅₀ | Not Available | |

| Acute Toxicity (Oral) | Not Available | LD₅₀ | Not Available | |

| Antimicrobial Activity | Not Available | MIC | Not Available | |

| Enzyme Inhibition | Not Available | IC₅₀ / Kᵢ | Not Available |

Conclusion

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitrosophenol from 3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-4-nitrosophenol from its precursor, 3,5-dimethylphenol. The document details the chemical reaction, experimental protocols, and relevant data, tailored for professionals in chemical research and drug development.

Introduction

This compound is a chemical intermediate of interest in various fields of chemical synthesis. Its synthesis from 3,5-dimethylphenol is a targeted nitrosation reaction. While the direct nitration of 3,5-dimethylphenol can lead to the corresponding nitro compound, the synthesis of the nitroso derivative requires specific reaction conditions. The procedure outlined in this guide is based on established methods for the nitrosation of substituted phenols, adapted for the specific steric and electronic properties of 3,5-dimethylphenol.

Reaction Scheme and Pathway

The synthesis of this compound from 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The two methyl groups at positions 3 and 5 further activate the aromatic ring and sterically hinder the ortho positions, thus favoring substitution at the para-position (position 4).

The nitrosating agent, nitrous acid (HONO), is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). The electrophile is the nitrosonium ion (NO⁺), which attacks the electron-rich aromatic ring of 3,5-dimethylphenol at the para position to yield the desired product.

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. Please note that the yield is an estimate based on analogous reactions and may vary depending on the specific experimental conditions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Notes |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 61-64 | 220 | Starting material. |

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | 320 (decomposes) | Source of the nitroso group. |

| Hydrochloric Acid | HCl | 36.46 | -114.2 | -85.05 | Catalyst for the in situ generation of nitrous acid. |

| This compound | C₈H₉NO₂ | 151.16 | Not available | Not available | Final product. Characterization data is limited in public literature. |

Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound, the nitrosation of m-cresol. Caution should be exercised, and the reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask with a stirrer

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Preparation of the Phenol Solution

-

In a reaction flask, dissolve a specific molar equivalent of 3,5-dimethylphenol in an aqueous solution of sodium hydroxide at room temperature. The amount of sodium hydroxide should be sufficient to deprotonate the phenol, forming the more reactive phenoxide ion.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

Step 2: Preparation of the Nitrosating Agent Solution

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in deionized water.

-

Cool this solution in an ice bath.

Step 3: Nitrosation Reaction

-

Slowly add the chilled sodium nitrite solution dropwise to the cold, stirred solution of the sodium 3,5-dimethylphenoxide from Step 1.

-

Following the addition of the nitrite solution, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. Maintain the temperature between 0 and 10 °C throughout the addition. The acid will neutralize the sodium hydroxide and then catalyze the formation of nitrous acid.

-

After the addition of all the acid, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate may be observed.

Step 4: Work-up and Isolation

-

Once the reaction is complete, the product can be isolated by filtration if a solid has precipitated. Wash the solid with cold water to remove any inorganic salts.

-

If the product is not a solid, it can be extracted from the reaction mixture. Use a suitable organic solvent such as diethyl ether or dichloromethane for the extraction. Perform the extraction three times to ensure maximum recovery.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water, toluene).

-

Alternatively, column chromatography on silica gel can be employed for purification, using a solvent system such as a mixture of hexane and ethyl acetate.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Considerations

-

3,5-Dimethylphenol: Corrosive and toxic. Avoid skin and eye contact.

-

Sodium Nitrite: Oxidizing agent. Can be toxic if ingested.

-

Hydrochloric Acid: Highly corrosive. Handle with care in a fume hood.

-

Organic Solvents: Flammable and volatile. Use in a well-ventilated area away from ignition sources.

-

Nitroso Compounds: Some nitroso compounds are suspected carcinogens. Handle the product with appropriate precautions.

Conclusion

The synthesis of this compound from 3,5-dimethylphenol is a feasible laboratory preparation that relies on the principles of electrophilic aromatic substitution. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the product. The provided protocol, adapted from analogous reactions, offers a solid foundation for researchers to produce this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product.

The Formation of 3,5-Dimethyl-4-nitrosophenol: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism behind the formation of 3,5-dimethyl-4-nitrosophenol, a significant intermediate in various chemical syntheses. The core of this process lies in the electrophilic C-nitrosation of 3,5-dimethylphenol. This document elucidates the reaction mechanism, explores the kinetics based on related phenolic compounds, details relevant experimental protocols, and discusses the tautomeric nature of the product. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a chemical intermediate of interest in organic synthesis.[1] Its formation is a classic example of an electrophilic aromatic substitution reaction on a substituted phenol. Understanding the mechanism, kinetics, and experimental parameters of its synthesis is crucial for optimizing its production and for the development of novel synthetic methodologies. This guide synthesizes available data to provide a comprehensive overview of the formation of this compound.

The Core Mechanism: Electrophilic C-Nitrosation

The formation of this compound proceeds via the C-nitrosation of 3,5-dimethylphenol. This reaction involves the attack of a nitrosating agent on the electron-rich aromatic ring of the phenol.

The dominant reaction is C-nitrosation through a mechanism that appears to consist of an attack on the nitrosatable substrate by the nitrosonium ion (NO+) or its protonated form (NO2H2+), followed by a slow proton transfer.[2] The reaction is highly dependent on pH, with maximum reaction rates typically observed around pH ≈ 3.[2]

The key steps of the mechanism are as follows:

-

Formation of the Nitrosating Agent: In the presence of an acid (like nitrous acid, HNO2), the nitrosonium ion (NO+) is generated.

-

Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylphenol, activated by the hydroxyl group and the two methyl groups, is attacked by the nitrosonium ion. The attack is directed to the para-position relative to the hydroxyl group due to steric hindrance from the methyl groups at the ortho positions and the strong activating effect of the hydroxyl group at the para position.

-

Deprotonation: A base (e.g., water) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding this compound.

Caption: Mechanism of C-nitrosation of 3,5-dimethylphenol.

Tautomerism

p-Nitrosophenols, including this compound, exist in a tautomeric equilibrium with their corresponding quinone oxime form.[3][4] This equilibrium is influenced by the solvent and other conditions. The tautomerism involves the migration of a proton from the hydroxyl group to the oxygen of the nitroso group, leading to the formation of a quinone monoxime structure.

Caption: Tautomerism of this compound.

Quantitative Data

| Compound | Second-Order Rate Constant (k₂) [M⁻¹ min⁻¹] | Conditions | Reference |

| Phenol | 1.16 | pH 3.0, 37 °C | [5] |

| 2,6-Dimethoxyphenol (Syringol) | 127 | pH 3.0, 37 °C | [5] |

The significantly higher rate constant for syringol compared to phenol highlights the activating effect of electron-donating groups on the aromatic ring, a principle that also applies to 3,5-dimethylphenol.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not explicitly detailed in the provided search results. However, a general procedure can be inferred from the synthesis of related p-nitrosophenols. The following is a representative protocol based on the nitrosation of phenols.

Materials:

-

3,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

Ice

-

Ether (for extraction)

Procedure:

-

Dissolve 3,5-dimethylphenol in a suitable solvent, such as dilute aqueous acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution of 3,5-dimethylphenol. Maintain the temperature below 5 °C.

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

-

Alternatively, the product can be extracted from the aqueous reaction mixture using an organic solvent like ether.

-

The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from an appropriate solvent.

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a well-understood electrophilic aromatic substitution reaction. The key to its synthesis is the controlled C-nitrosation of 3,5-dimethylphenol using a suitable nitrosating agent under acidic conditions. The reaction kinetics are favorably influenced by the activating methyl groups on the phenol ring. The resulting product exists in tautomeric equilibrium with its quinone oxime form. This guide provides a foundational understanding of the mechanism and synthesis of this compound, which is essential for its application in further chemical research and development.

References

- 1. This compound CAS # 19628-76-3 [tradingchem.com]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 4. The compounds which cannot exhibit tautomerism are: 1) HO-C6H5-N=O 2).. [askfilo.com]

- 5. Nitrosation of phenol and 2,6-dimethoxyphenol and its effect on nitrosamine formation (Journal Article) | OSTI.GOV [osti.gov]

3,5-Dimethyl-4-nitrosophenol: A Technical Guide to Unexplored Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Dated: October 26, 2023

Abstract

3,5-Dimethyl-4-nitrosophenol (CAS No. 19628-76-3) represents a significant knowledge gap within chemical and biomedical research. This technical guide synthesizes the currently available information for this compound and, more importantly, delineates a roadmap for future research by drawing parallels with structurally similar molecules. A persistent challenge in the existing literature is the frequent conflation of this compound with its nitro analogue, 3,5-Dimethyl-4-nitrophenol (CAS No. 5344-97-8), which has led to a scarcity of specific data for the nitroso compound. This guide clarifies this distinction and proposes key research areas to elucidate the biological activity, toxicological profile, and therapeutic potential of this compound. The subsequent sections outline potential experimental protocols and data presentation frameworks to build a comprehensive understanding of this understudied molecule.

Introduction

This compound is a phenolic compound characterized by a nitroso group at the fourth position and two methyl groups at the third and fifth positions of the benzene ring. While its synthesis and use as a chemical intermediate are documented, its biological properties remain largely unexplored. This guide aims to provide a foundational resource for researchers by summarizing the known data and proposing a structured approach to future investigations. A critical point of clarification is the distinction from 3,5-Dimethyl-4-nitrophenol, a compound for which significantly more biological data is available. This document will focus exclusively on the potential research avenues for the nitroso compound.

Physicochemical Properties and Synthesis

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 19628-76-3 | [1][2] |

| Molecular Formula | C8H9NO2 | [2] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Light yellow to light brown crystal or crystalline powder | [1] |

| Application | Reagents and intermediates in organic synthesis. Intermediate in the synthesis of 4-Hydroxy Xylazine. | [1][4] |

Synthesis

Proposed Experimental Protocol for Synthesis:

-

Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water.

-

Acidification: Acidify the solution with a mineral acid, for example, hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise to the phenol solution while maintaining the low temperature and stirring vigorously. The reaction generates nitrous acid (HNO2) in situ, which acts as the nitrosating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. Isolate the solid by filtration.

-

Purification: Wash the crude product with cold water to remove any unreacted reagents and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Research Areas

Given the lack of specific biological data, the following research areas are proposed based on the known activities of other nitrosophenols and related compounds.

Antioxidant and Pro-oxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of the nitroso group, an electron-withdrawing group, may modulate this activity.

Proposed Research Workflow:

Caption: Proposed workflow for evaluating the antioxidant/pro-oxidant activity.

Cytotoxicity and Anti-proliferative Effects

Investigating the effect of this compound on cell viability is a crucial first step in understanding its biological activity.

Proposed Experimental Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Exploration of Signaling Pathways

Should anti-proliferative effects be observed, investigating the underlying molecular mechanisms is the next logical step. Key pathways to consider include apoptosis and cell cycle regulation.

Potential Signaling Pathway for Investigation:

Caption: Hypothetical apoptotic signaling pathway for investigation.

Toxicological Evaluation

A comprehensive toxicological assessment is essential for any compound with potential therapeutic applications.

Initial Toxicological Screening:

| Assay | Organism/System | Endpoint |

| Acute Oral Toxicity | Rodent model (e.g., mice or rats) | LD50 |

| Ames Test | Salmonella typhimurium strains | Mutagenicity |

| Comet Assay | Human cell lines (e.g., lymphocytes) | DNA damage |

| Eye Irritation | In vitro model (e.g., Bovine Corneal Opacity and Permeability test) | Irritation potential |

Conclusion and Future Directions

This compound is a chemical entity with a significant lack of published research regarding its biological effects. The persistent confusion with its nitro analogue has hampered progress in understanding its potential as a pharmacological agent or its toxicological risks. This guide serves as a call to action for the research community to undertake a systematic investigation of this compound. The proposed research areas, experimental protocols, and data frameworks provide a structured approach to closing this knowledge gap. Future research should prioritize a clear and unambiguous identification of the compound in all publications to avoid perpetuating the existing confusion. Elucidating the biological activity and safety profile of this compound could unveil novel therapeutic opportunities or identify a previously uncharacterized environmental toxicant.

References

3,5-Dimethyl-4-nitrosophenol health and safety information

An In-depth Technical Guide to the Health and Safety of 3,5-Dimethyl-4-nitrosophenol

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 19628-76-3[1] |

| Molecular Formula | C8H9NO2[1] |

| Molecular Weight | 151.16 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | DTXSID50284616, RefChem:271927[1] |

Hazard Identification

GHS Classification:

According to aggregated GHS information, this compound is classified as:

-

Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed.[1]

-

Serious Eye Irritation (Category 2) , with the hazard statement H319: Causes serious eye irritation.[1]

Pictograms:

Danger

Hazard Statements:

Precautionary Statements:

-

Prevention: P264, P270, P280[1]

-

Response: P301+P316, P305+P351+P338, P321, P330, P337+P317[1]

-

Storage: P405[1]

-

Disposal: P501[1]

Caption: Hazard identification and subsequent health effects of this compound.

First-Aid Measures

-

General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required.[2]

-

If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[3][4] Seek medical attention.[4]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

-

If Swallowed: Rinse mouth.[4] Immediately call a POISON CENTER or doctor.[5] Do NOT induce vomiting.[2][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][7] For small fires, dry chemical, CO2, water spray, or foam is appropriate. For large fires, use water spray, fog, or foam.[8]

-

Special Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Fine dust dispersed in air may ignite.[2]

-

Advice for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[2][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[9] Ensure adequate ventilation.[9] Avoid dust formation.[2][7] Evacuate personnel to safe areas.[2][9]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6][9] Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel the material into suitable containers for disposal.[2] Avoid creating dust.[2]

Caption: Workflow for handling an accidental release of this compound.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, or clothing.[9] Do not breathe dust.[4] Use only in a well-ventilated area or under a chemical fume hood.[2] Wash hands thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8] Store locked up.[4] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[10]

Exposure Controls/Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers should be close to the workstation.[2][4]

-

Personal Protective Equipment (PPE):

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 151.16 g/mol | [1] |

| Physical State | Solid | [11] |

| pKa | ~8.2 | [11] |

Stability and Reactivity

-

Reactivity: No specific data is available for this compound. However, related compounds like 4-nitrophenol can decompose exothermally and emit toxic fumes.[12]

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Conditions to Avoid: Heat, flames, and sparks.[13] Avoid dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

Toxicological Information

-

Acute Oral Toxicity: Classified as Category 3 (Toxic if swallowed).[1]

-

Serious Eye Irritation: Classified as Category 2 (Causes serious eye irritation).[1]

Experimental Protocols:

Ecological Information

-

Information on the ecological effects of this compound is limited. However, related nitrophenols are known to be harmful or toxic to aquatic life.[5]

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4][9]

Transport Information

-

Transport information for this compound is not explicitly available. However, based on its toxicity, it would likely be regulated as a hazardous material for transport. For example, related nitrophenols are classified under UN number UN1663, Hazard Class 6.1 (Toxic substances).[5]

Regulatory Information

-

This substance is subject to GHS classification and labeling.[1] Further specific regulatory information is not detailed in the search results. Users should consult local and national regulations.

References

- 1. This compound | C8H9NO2 | CID 236019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.no [fishersci.no]

- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. lgcstandards.com [lgcstandards.com]

- 10. 3,5-Dimethyl-4-nitrophenol|lookchem [lookchem.com]

- 11. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

- 12. 4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: 3,5-Dimethyl-4-nitrosophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 3,5-dimethyl-4-nitrosophenol in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its structural features suggest its utility as an intermediate in various synthetic transformations, analogous to other p-nitrosophenols. This document outlines the preparation of this compound and explores its potential as a precursor for valuable chemical entities such as aminophenols, azo dyes, and nitrophenols.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with its more stable isomer, 3,5-dimethyl-p-benzoquinone monoxime. This equilibrium is a key characteristic of p-nitrosophenols. The quinone monoxime form is often favored due to the formation of a stable oxime group and a quinonoid ring system. For the purpose of synthetic applications, it is often treated as the nitrosophenol, which is a reactive intermediate.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct nitrosation of 3,5-dimethylphenol to yield this compound.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

3,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol in a 50% aqueous solution of glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of 3,5-dimethylphenol, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data (Representative):

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| 3,5-Dimethylphenol | 122.16 | 0.1 | 12.22 |

| Sodium Nitrite | 69.00 | 0.11 | 7.59 |

| Product | Molar Mass ( g/mol ) | Yield (%) | Mass (g) |

| This compound | 151.16 | ~70-80% | ~10.6-12.1 |

Potential Applications in Organic Synthesis

While specific examples are not abundant, the functional groups in this compound allow for several potential synthetic transformations.

Logical Flow of Potential Synthetic Transformations

Application Notes and Protocols for 3,5-Dimethyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is a versatile chemical reagent with applications spanning organic synthesis, analytical chemistry, and environmental science. Its molecular structure, featuring a phenol ring substituted with two methyl groups and a nitroso group, imparts unique chemical properties that make it a valuable tool in various research and development endeavors. The presence of the nitroso and hydroxyl groups allows for the formation of stable, colored complexes with a variety of metal ions, forming the basis of its use in analytical chemistry for spectrophotometric quantification. Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialized dyes.[1][2]

These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its synthesis and use as an analytical reagent, and relevant physicochemical data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and in the design of experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 19628-76-3 | [3] |

| Appearance | Light yellow to light brown crystalline powder | |

| Melting Point | 125 °C | [4] |

| pKa | 8.25 | [5] |

| Solubility | Soluble in ether and hot water | [4] |

Applications

Intermediate in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[1][2] Its functional groups can be readily modified to build more complex molecular architectures. A notable application is its use as a precursor in the synthesis of 4-Hydroxy Xylazine, a major metabolite of the veterinary drug Xylazine.[6]

Analytical Reagent for Spectrophotometric Determination of Metal Ions

The ability of the nitroso-phenol moiety to act as a chelating ligand for metal ions is a key feature of this compound.[2] Upon complexation with metal ions such as iron(II), cobalt(II), and nickel(II), intensely colored solutions are formed. The absorbance of these solutions is proportional to the concentration of the metal ion, allowing for their quantitative determination using UV-Visible spectrophotometry. This makes this compound a useful reagent in environmental monitoring and industrial quality control for the analysis of trace metal contaminants.

Component in Atmospheric and Environmental Chemistry Research

This compound and related nitrated aromatic compounds are components of atmospheric brown carbon (BrC), which can absorb solar radiation and influence the Earth's climate.[2] Understanding the formation and reactions of these compounds in the atmosphere is an active area of environmental research.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,5-dimethylphenol via a nitrosation reaction.

Materials:

-

3,5-Dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Diethyl ether

-

Distilled water

Procedure:

-

Dissolve 3,5-dimethylphenol in a suitable solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled 3,5-dimethylphenol solution while stirring.

-

Followed by the slow, dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude product can be purified by recrystallization from hot water or a suitable organic solvent to yield light yellow to brown crystals.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle hydrochloric acid with care as it is corrosive.

General Protocol for the Spectrophotometric Determination of Iron(II)

This protocol provides a general method for the determination of iron(II) in an aqueous sample using this compound as a chromogenic reagent. This is a representative protocol, and optimization of parameters such as pH, reagent concentration, and wavelength of analysis may be required for specific applications.

Materials and Equipment:

-

This compound solution (e.g., 0.1% w/v in ethanol)

-

Standard iron(II) solution (e.g., 100 ppm)

-

Buffer solution (e.g., acetate buffer, pH 4-6)

-

Hydroxylamine hydrochloride solution (to reduce any Fe(III) to Fe(II))

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron(II) solutions with concentrations ranging from approximately 0.5 to 10 ppm by diluting the stock standard solution.

-

Sample Preparation: If the sample contains iron in the +3 oxidation state, add a small amount of hydroxylamine hydrochloride solution to reduce it to iron(II).

-

Color Development:

-

To a set of volumetric flasks, add a known volume of each standard solution and the sample solution.

-

Add a specific volume of the buffer solution to each flask to maintain the optimal pH.

-

Add a fixed volume of the this compound solution to each flask and mix well.

-

Allow the color to develop for a specified time (e.g., 15-30 minutes).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-3,5-Dimethyl-4-nitrosophenol complex. This is typically in the visible region and should be determined experimentally by scanning the spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution and the sample solution against a reagent blank (containing all reagents except the iron standard).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

-

Determine the concentration of iron(II) in the sample solution by interpolating its absorbance on the calibration curve.

-

Data Presentation

Table 2: Spectroscopic Properties of Metal-Nitrosophenol Complexes (Analogous System)

| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Fe(II) | ~650 | ~1.5 x 10⁴ |

| Co(II) | ~420 | ~2.0 x 10⁴ |

| Ni(II) | ~480 | ~1.8 x 10⁴ |

Table 3: Analytical Parameters for Metal Ion Determination (Analogous System)

| Parameter | Fe(II) | Co(II) | Ni(II) |

| Linearity Range (ppm) | 0.1 - 5.0 | 0.1 - 4.0 | 0.1 - 4.5 |

| Limit of Detection (LOD) (ppm) | 0.02 | 0.03 | 0.03 |

| Stoichiometry (Metal:Ligand) | 1:3 | 1:3 | 1:2 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Analytical Workflow for Metal Ion Determination

This diagram outlines the experimental workflow for the spectrophotometric determination of a metal ion in a water sample using this compound.

Chelation Reaction Pathway

The following diagram illustrates the general signaling pathway of the chelation reaction between a metal ion and this compound.

References

- 1. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

- 2. This compound|For Research [benchchem.com]

- 3. This compound | C8H9NO2 | CID 236019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. quora.com [quora.com]

- 6. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 [chemicalbook.com]

Application Notes and Protocols for 3,5-Dimethyl-4-nitrosophenol in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,5-Dimethyl-4-nitrosophenol as a chromogenic reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions. The protocols are based on the established reactivity of o-nitrosophenol compounds with transition metals, forming intensely colored complexes.

Application Note 1: Spectrophotometric Determination of Iron(II)

Introduction

This compound is a highly effective chromogenic agent for the selective determination of Iron(II). In an acidic to neutral medium, it forms a stable, intensely colored green complex with Fe(II) ions. The color intensity is directly proportional to the concentration of Iron(II), allowing for its quantitative determination using spectrophotometry. This method is simple, rapid, and sensitive, making it suitable for the analysis of iron in various samples, including water, pharmaceutical preparations, and biological materials. Reagents with an o-nitrosophenol group are known to be quite selective for the photometric determination of certain metal ions.

Principle

This compound reacts with Iron(II) to form a coordination complex. The reaction involves the chelation of the Fe(II) ion by the nitrosophenol ligand, resulting in a colored species with a characteristic absorption maximum in the visible region of the electromagnetic spectrum. The absorbance of the solution at this wavelength is measured and used to determine the concentration of Iron(II) by reference to a calibration curve prepared from standard solutions.

Quantitative Data Summary